N-methyl-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]sulfonyl}acetamide
Description
Properties
IUPAC Name |
N-methyl-2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S2/c1-14-13(17)10-22(18,19)11-4-7-16(8-5-11)23(20,21)12-3-2-6-15-9-12/h2-3,6,9,11H,4-5,7-8,10H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKKYVBSLZTDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]sulfonyl}acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Sulfonyl Group: This step involves sulfonylation reactions where pyridine is treated with sulfonyl chloride in the presence of a base.
Attachment of the Acetamide Moiety: The final step involves the acylation of the piperidine derivative with acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Use of Catalysts: Catalysts such as palladium or platinum may be used to enhance reaction rates.
Controlled Reaction Conditions: Temperature, pressure, and pH would be carefully controlled to ensure consistent product quality.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation would be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]sulfonyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antiviral and Antimicrobial Properties
Research indicates that compounds similar to N-methyl-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]sulfonyl}acetamide exhibit significant antiviral and antimicrobial activities. For instance, a study focused on pyridine-based sulfonamides reported that certain derivatives showed over 50% viral reduction against Herpes Simplex Virus type 1 (HSV-1) and Coxsackievirus B4 (CBV4) with promising IC50 values .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. A study highlighted the design and synthesis of pyridine-based sulfonamides, which demonstrated inhibitory activity against Hsp90α protein, a target involved in cancer progression. The synthesized derivatives displayed significant IC50 values, indicating their potential as therapeutic agents in cancer treatment .
Case Study 1: Synthesis and Characterization
A detailed study synthesized various N-pyridinyl sulfonamide derivatives, including those related to this compound. The characterization of these compounds was performed using spectroscopic methods such as FTIR and NMR, confirming the successful formation of the desired sulfonamide linkages .
Case Study 2: Antifungal Activity
Another research effort focused on the antifungal activities of similar acetamide derivatives. The study found that certain compounds exhibited notable antifungal properties against common pathogens, suggesting that the structural features of these compounds contribute significantly to their biological efficacy .
Mechanism of Action
The mechanism by which N-methyl-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]sulfonyl}acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-{[1-(pyridine-2-sulfonyl)piperidin-4-yl]sulfonyl}acetamide
- N-methyl-2-{[1-(pyridine-4-sulfonyl)piperidin-4-yl]sulfonyl}acetamide
- N-methyl-2-{[1-(pyridine-3-sulfonyl)piperidin-3-yl]sulfonyl}acetamide
Uniqueness
N-methyl-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]sulfonyl}acetamide is unique due to the specific positioning of the pyridine sulfonyl group and the piperidine ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
N-methyl-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]sulfonyl}acetamide is a compound of interest due to its potential therapeutic applications, particularly in the field of neuropharmacology and antimicrobial activity. This article presents a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 416.51 g/mol. The compound features a piperidine ring, a pyridine sulfonamide moiety, and an acetamide group, contributing to its diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neuroprotective Effects : Research has indicated that derivatives similar to this compound exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the pathophysiology of Alzheimer's disease. For instance, modified tacrine derivatives have shown significant inhibition of AChE with IC50 values ranging from 0.08 to 0.14 μM, suggesting that this compound may also possess similar properties .
- Antimicrobial Activity : The compound has displayed notable antibacterial effects against Gram-positive and Gram-negative bacteria. Its mechanism includes the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 15.625 μM against Staphylococcus aureus, indicating strong antibacterial potential .
Efficacy Against Biofilms
Biofilm formation is a significant challenge in treating bacterial infections. This compound has demonstrated efficacy in inhibiting biofilm formation and disrupting established biofilms. For example, it has been shown to reduce biofilm biomass in MRSA strains significantly, with MBIC values indicating effective concentration ranges .
Case Study 1: Neuroprotection in PC12 Cells
In a study assessing neuroprotective effects against sodium nitroprusside-induced toxicity in PC12 cells, compounds structurally related to this compound exhibited protective effects comparable to edaravone, highlighting its potential as a neuroprotective agent .
Case Study 2: Antimicrobial Efficacy
A comparative analysis of various sulfonamide derivatives revealed that this compound outperformed traditional antibiotics like ciprofloxacin in inhibiting biofilm formation in clinical isolates of E. coli and S. aureus .
Summary of Biological Activities
Q & A
Q. Q1. How can researchers optimize the synthesis of N-methyl-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]sulfonyl}acetamide to improve yield and purity?
Methodological Answer: The synthesis of sulfonyl-piperidinyl-acetamide derivatives typically involves multi-step reactions, including sulfonation of piperidine intermediates, coupling with pyridine sulfonyl groups, and final acetamide formation. Key steps include:
- Intermediate Preparation : Use N-methylpiperidin-4-yl sulfonyl chloride as a starting material. Ensure anhydrous conditions to avoid hydrolysis of sulfonyl chloride intermediates .
- Coupling Reactions : Employ coupling agents like EDCI/HOBt in DMF to link the pyridine-3-sulfonyl group to the piperidine ring. Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization from ethanol to achieve >95% purity .
Q. Q2. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify the presence of key groups (e.g., methyl protons at δ 2.8–3.1 ppm, pyridine aromatic protons at δ 7.4–8.6 ppm) and sulfonyl/acetamide carbonyl signals (δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (CHNOS, expected [M+H] = 372.07) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine chair conformation) if single crystals are obtainable .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activities of sulfonyl-piperidinyl-acetamide derivatives?
Methodological Answer: Contradictions often arise from differences in assay conditions or impurities. To address this:
- Standardize Assays : Use cell lines with consistent passage numbers (e.g., HEK293 or HepG2) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Dose-Response Curves : Compare EC values across studies. For example, if antimicrobial activity varies, validate via broth microdilution assays (CLSI guidelines) .
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed sulfonamides) that may confound bioactivity results .
Q. Q4. What computational strategies are effective in predicting the enzyme inhibition potential of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase or bacterial dihydrofolate reductase. Focus on sulfonyl group coordination to Zn or active-site arginine residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .
- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ values for sulfonyl groups) with inhibitory activity data from analogous compounds .
Q. Q5. How can researchers design experiments to elucidate the metabolic stability of this compound?
Methodological Answer:
- In Vitro Hepatic Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 mins. Calculate half-life (t) using nonlinear regression .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify metabolic liabilities .
- Metabolite Identification : Perform HRMS in full-scan mode (m/z 100–800) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
Data Analysis and Interpretation
Q. Q6. How should researchers address discrepancies between computational predictions and experimental binding affinities?
Methodological Answer:
- Re-evaluate Force Fields : Switch from GAFF to CHARMM36 if simulations underestimate van der Waals interactions .
- Solvent Effects : Include explicit water molecules in docking grids to account for hydrophobic pocket solvation .
- Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (k, k) and compare with docking scores .
Q. Q7. What strategies can mitigate batch-to-batch variability in biological activity assays?
Methodological Answer:
- Strict QC Protocols : Ensure intermediates are >98% pure (by HPLC) before proceeding to subsequent steps .
- Bioassay Controls : Include reference compounds (e.g., sulfamethoxazole for antimicrobial assays) in each plate .
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to assess significance of variability across batches .
Structural and Mechanistic Studies
Q. Q8. How can researchers determine the role of the pyridine-3-sulfonyl group in target selectivity?
Methodological Answer:
- SAR Studies : Synthesize analogs with pyridine-2-sulfonyl or benzene sulfonyl substituents. Compare IC values against target enzymes .
- Crystallography : Co-crystallize the compound with its target (e.g., human carbonic anhydrase II) to identify hydrogen bonds between pyridine-N and Thr199 .
- Mutagenesis : Engineer Ala mutations in key binding residues (e.g., His94 in bacterial dihydrofolate reductase) and measure activity loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
